Methyl alpha-D-mannopyranoside

Description

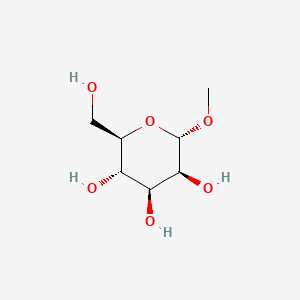

Methyl alpha-D-mannopyranoside (Me-α-Manp) is a methyl glycoside derivative of D-mannose, widely utilized in glycobiology and medicinal chemistry. Its structure features a mannopyranose ring with a methyl group at the anomeric position, stabilizing the alpha configuration. Key applications include:

- Lectin Binding: Me-α-Manp binds specifically to concanavalin A (ConA), a lectin used to study carbohydrate-protein interactions .

- Synthetic Intermediate: It serves as a precursor in synthesizing bioactive molecules, such as daunosamine, a component of antitumor antibiotics .

- Drug Delivery: Surface modification of nanoparticles with Me-α-Manp enhances macrophage targeting in tuberculosis therapy .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis and Glycosidation

Plant materials undergo pretreatment to isolate mannose-rich fractions. For polysaccharide-rich sources (e.g., coniferous wood), acidic hydrolysis with 0.5–5% H₂SO₄ at 110°C breaks down polymers into monomeric sugars. The hydrolyzed mixture is then reacted with anhydrous methanol containing mineral acid catalysts (HCl or H₂SO₄) under reflux (66–116°C). Optimal conditions include:

-

HCl concentration : 6–9% (w/w) in methanol

-

H₂SO₄ concentration : 16–25% (w/w) in methanol

-

Reaction time : 15–300 minutes, inversely proportional to temperature.

Glycosidation proceeds via acid-catalyzed nucleophilic substitution, converting free mannose and oligomers into methyl glycosides. The reaction achieves near-complete conversion within 20 minutes at 90°C with 6% HCl.

Crystallization and Purification

Post-reaction, the methanolic solution is cooled to ≤20°C, inducing preferential crystallization of MDM over other glycosides. Crude MDM is recovered via filtration and recrystallized from polar solvents (ethanol, methanol, or water). Activated carbon treatment removes colored impurities, yielding >95% pure MDM with a melting point of 190–193°C.

Table 1: Glycosidation Conditions and Yields from Plant Extracts

| Feedstock | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Southern pine extract | 6% HCl | 90 | 20 | 50–55 |

| Hydrolyzed pine syrup | 3% HCl | 100 | 60 | 45 |

| Masonite process extract | 8% H₂SO₄ | 116 | 15 | 48 |

Direct Synthesis from D-Mannose

Laboratory-scale synthesis of MDM avoids plant-derived intermediates by using pure D-mannose. A representative method involves dissolving D-mannose in dimethyl sulfoxide (DMSO) and methanol under reflux.

Reaction Mechanism

DMSO acts as a mild Lewis acid, facilitating the formation of the oxocarbenium ion intermediate. Methanol nucleophilically attacks the anomeric carbon, yielding MDM with α-selectivity. The reaction typically achieves >90% conversion within 24 hours at 60°C.

Purification Challenges

Unlike plant-derived routes, this method produces fewer byproducts, but residual DMSO complicates crystallization. Sequential washing with cold ether and recrystallization from ethanol-water mixtures (4:1 v/v) isolates MDM in 70–75% yield.

Comparative Analysis of Methods

Plant-Derived Glycosidation

-

Advantages : High scalability, cost-effective feedstocks, and preferential crystallization simplify purification.

-

Limitations : Requires polysaccharide hydrolysis, generating lignin-derived impurities.

Direct Synthesis

-

Advantages : High purity, no polysaccharide pretreatment.

-

Limitations : Lower yields, DMSO removal challenges.

Purification and Crystallization Techniques

Solvent Systems

Ethanol-water mixtures (70–80% ethanol) optimize MDM solubility-temperature gradients, enabling high recovery during cooling crystallization.

Antifreeze Protein-Assisted Crystallization

Antifreeze glycoproteins (AFGPs) inhibit MDM crystal growth by binding to specific crystal faces, reducing Ostwald ripening. AFGP8 (1 mg/mL) decreases average crystal size by 40% while improving diffraction quality.

Table 2: Impact of AFGPs on MDM Crystallization

| Additive | Concentration (mg/mL) | Crystal Size Reduction (%) | Nucleation Rate Increase (%) |

|---|---|---|---|

| AFGP8 | 1.0 | 40 | 200 |

| DAFP1 | 0.5 | 30 | 150 |

Industrial Applications and Scalability

The plant-derived method dominates industrial production due to compatibility with biorefinery processes. MDM serves as a precursor for mannitol (via hydrogenation) and glycosidic resins. Recent advances in continuous-flow glycosidation reactors reduce reaction times to <10 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form different sugar alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

Oxidation: Produces corresponding aldehydes or ketones.

Reduction: Results in sugar alcohols.

Substitution: Forms various esters and ethers.

Scientific Research Applications

Biochemical Applications

1.1 Binding Studies with Lectins

MAM has been extensively studied for its binding properties to lectins, particularly concanavalin A (ConA). Research indicates that MAM binds to ConA in a single bimolecular step, with binding kinetics revealing that the different affinities of saccharides for the lectin are primarily due to varying dissociation rate constants. This property is crucial for understanding carbohydrate-lectin interactions and can be applied in various biochemical assays and research settings .

1.2 Inhibition of Bacterial Adherence

MAM has been shown to prevent the colonization of the urinary tract by Escherichia coli by acting as a competitive inhibitor of mannose binding. In studies involving mice, MAM effectively reduced urinary tract infections caused by infective strains of E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Industrial Applications

2.1 Synthesis of Resins and Plastics

MAM is utilized in the synthesis of various industrial products, including resins, plastics, and plasticizers. Its ability to crystallize preferentially allows for efficient production processes, making it an economically viable option for manufacturers .

2.2 Dietary Supplements

MAM can be converted into mannose or derivatives like mannitol, which have recognized utility in dietary supplements. Mannitol is often used for its osmotic diuretic properties and as a sweetener in food products, highlighting MAM's importance in the food industry .

Case Study 1: Binding Kinetics Analysis

In a study exploring the binding kinetics of MAM to ConA using temperature-jump relaxation techniques, it was found that MAM exhibited similar association rate constants compared to other carbohydrates tested. This study provided insights into the molecular recognition mechanisms involved in carbohydrate-lectin interactions, which are vital for developing carbohydrate-based therapeutics .

Case Study 2: Antimicrobial Properties

A study demonstrated that MAM significantly inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicated that MAM was comparable to other known antimicrobial compounds, reinforcing its potential use in clinical applications .

Data Table: Summary of Applications

Mechanism of Action

Methyl alpha-D-mannopyranoside exerts its effects primarily by inhibiting the binding of mannose to mannose-binding proteins. This inhibition occurs through competitive binding, where the compound mimics the structure of mannose and occupies the binding sites on the proteins, preventing the actual mannose from binding. This mechanism is particularly significant in preventing bacterial adhesion and infection .

Comparison with Similar Compounds

Structural Derivatives: Ester and Acylated Modifications

Modifications at hydroxyl groups significantly alter solubility, stability, and bioactivity.

Key Findings :

Glycosidic Linkage Variants

Alterations in glycosidic linkages influence enzymatic recognition and oligosaccharide biosynthesis.

Key Findings :

Lectin Binding Affinity

Me-α-Manp exhibits distinct binding kinetics compared to fluorescent or bulkier derivatives.

| Compound | Binding Target | Association Constant (M⁻¹) | Reference |

|---|---|---|---|

| Me-α-Manp | ConA | 1.1 × 10⁴ | |

| 4-Methylumbelliferyl-α-D-Manp | ConA | 9.6 × 10⁴ |

Key Findings :

Coordination Chemistry with Vanadate

Stereochemical preferences in vanadate complexation differ between mannopyranosides and galactopyranosides.

Key Findings :

- Me-α-Manp selectively complexes via its 2,3-cis-diol, while galactopyranosides show diverse coordination modes .

- Methylation at C4 or C6 blocks complexation, highlighting stereochemical specificity .

Biological Activity

Methyl alpha-D-mannopyranoside (MDM) is a sugar derivative of mannose, a naturally occurring monosaccharide found in various plant tissues. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and immunological research. This article delves into the biological activity of MDM, supported by recent studies and findings.

MDM is characterized by the chemical formula and can be synthesized through various methods, including the selective crystallization from methanolic solutions. Recent studies have focused on developing derivatives of MDM to enhance its biological properties while maintaining low toxicity profiles .

| Property | Value |

|---|---|

| Molecular Formula | C7H14O6 |

| Molecular Weight | 178.18 g/mol |

| Solubility | Soluble in water |

| Taste | Bitter-sweet |

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of MDM and its derivatives. A study conducted on methyl 6-O-cinnamoyl-α-D-mannopyranoside derivatives demonstrated significant antifungal activity against various strains, with lower toxicity compared to traditional antibacterial agents . In vitro assays revealed that these derivatives effectively inhibited the growth of both bacterial and fungal pathogens.

Antiviral Potential

MDM has also shown promise in antiviral applications. Molecular docking studies indicated that certain MDM derivatives exhibit strong binding affinities to viral proteins, such as those associated with the H5N1 influenza A virus. The binding energies observed suggest potential for these compounds as antiviral agents, warranting further exploration into their mechanisms of action .

Immunological Effects

MDM interacts with immune cells through mannose receptors, which can enhance the delivery of therapeutic agents to antigen-presenting cells (APCs). This property has been exploited in the formulation of lipid nanoparticles for vaccine delivery, improving immunogenic responses . Furthermore, MDM's role in modulating immune responses highlights its potential as an adjuvant in vaccine formulations.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal effects of methyl α-D-mannopyranoside derivatives against Candida albicans. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, suggesting greater efficacy .

Case Study 2: Antiviral Activity

In a preclinical trial involving MDM derivatives against influenza viruses, researchers observed a reduction in viral load in treated subjects. The study concluded that the binding interactions facilitated by MDM derivatives could inhibit viral replication effectively .

Q & A

Q. How is Methyl alpha-D-mannopyranoside employed in microbial carbon source utilization assays?

this compound is used in BIOLOG phenotypic microarrays to assess microbial metabolic capabilities. Researchers inoculate microbes into plates containing the compound as the sole carbon source and monitor growth via tetrazolium dye reduction. Positive utilization ("+" in assays) indicates enzymatic cleavage of the glycosidic bond, as seen in soil microbial studies .

Q. What methodological approaches quantify this compound’s binding to concanavalin A?

Fluorescence titration and equilibrium dialysis are standard methods. For example, 4-methylumbelliferyl mannopyranoside (a fluorescent analog) competes with this compound for concanavalin A binding. Binding constants (e.g., K = 3.36 × 10⁴ M⁻¹ for dimeric concanavalin A at 25°C) are derived from fluorescence quenching or displacement assays . Thermodynamic parameters (ΔH = -8.3 kcal/mol, ΔS = 7.2 eu) are calculated via van’t Hoff analysis .

Advanced Research Questions

Q. How does X-ray crystallography resolve this compound’s interaction with concanavalin A?

High-resolution (2.0 Å) crystallography locates the binding site near Tyr-12, Asp-16, and Mn²+/Ca²+ ions in concanavalin A. Structural comparisons with NMR data confirm the sugar’s orientation, with the mannose C3/C4 hydroxyls forming hydrogen bonds to Asp-16 and Arg-227. Displacement experiments with iodinated derivatives validate the binding pocket .

Q. What computational strategies predict antifungal activity of this compound derivatives?

Density Functional Theory (DFT) calculates reactivity descriptors:

- HOMO-LUMO gap (Δε = εLUMO − εHOMO) predicts electron donor/acceptor capacity.

- PASS algorithm screens for antifungal potential against Candida albicans proteins (1IYL, 1AI9). Docking studies (AutoDock Vina) evaluate hydrogen bonding and hydrophobic interactions, with binding energies < -6 kcal/mol indicating strong affinity .

Q. How is this compound functionalized in macrophage-targeted drug delivery?

Surface engineering of solid lipid nanoparticles (SLNs) with this compound exploits macrophage mannose receptors (e.g., CD206). Functionalization involves:

- Covalent conjugation via carbodiimide chemistry.

- In vitro assays show 2–3× enhanced uptake in THP-1 macrophages compared to unmodified SLNs. Applications include inhaled anti-tuberculosis therapies (e.g., rifampicin-loaded SLNs) .

Data Contradiction Analysis

Q. How are discrepancies in concanavalin A binding studies addressed?

Early crystallographic studies (6 Å resolution) suggested binding site variability , but high-resolution (2.0 Å) data reconciled these with solution-phase NMR findings. Derivatized concanavalin A (acetylated/succinylated) retains binding affinity (K ≈ 3 × 10⁴ M⁻¹), confirming that modifications do not alter the carbohydrate-binding domain .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.